trans-4-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)methyl]-N-[2-(trifluoromethyl)phenyl]cyclohexanecarboxamide
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Overview
Description
trans-4-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)methyl]-N-[2-(trifluoromethyl)phenyl]cyclohexanecarboxamide: is a complex organic compound that features a benzotriazine ring, a trifluoromethyl group, and a cyclohexanecarboxamide moiety
Preparation Methods
The synthesis of trans-4-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)methyl]-N-[2-(trifluoromethyl)phenyl]cyclohexanecarboxamide involves multiple steps. One common synthetic route includes the following steps:
Formation of the benzotriazine ring: This can be achieved by reacting appropriate precursors under controlled conditions.
Introduction of the trifluoromethyl group: This step often involves the use of trifluoromethylating agents.
Cyclohexanecarboxamide formation: This step involves the reaction of cyclohexanecarboxylic acid derivatives with amines under suitable conditions.
Industrial production methods may involve optimization of these steps to ensure high yield and purity, often using catalysts and specific reaction conditions to enhance efficiency .
Chemical Reactions Analysis
trans-4-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)methyl]-N-[2-(trifluoromethyl)phenyl]cyclohexanecarboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the benzotriazine ring and the trifluoromethyl group.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .
Scientific Research Applications
This compound has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an α-glucosidase inhibitor, which could be useful in the treatment of diabetes mellitus.
Materials Science: The unique structural features of this compound make it a candidate for the development of new materials with specific properties.
Biological Studies: Its interactions with biological molecules are of interest for understanding its potential therapeutic effects.
Mechanism of Action
The mechanism of action of trans-4-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)methyl]-N-[2-(trifluoromethyl)phenyl]cyclohexanecarboxamide involves its interaction with specific molecular targets. For instance, as an α-glucosidase inhibitor, it binds to the enzyme’s active site, preventing the breakdown of carbohydrates into glucose, thereby helping to regulate blood sugar levels . The molecular pathways involved include inhibition of the enzyme’s catalytic activity, leading to reduced glucose absorption.
Comparison with Similar Compounds
Similar compounds include other benzotriazine derivatives and α-glucosidase inhibitors such as acarbose, voglibose, and miglitol. Compared to these compounds, trans-4-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)methyl]-N-[2-(trifluoromethyl)phenyl]cyclohexanecarboxamide may offer unique advantages in terms of potency and specificity . The presence of the trifluoromethyl group and the cyclohexanecarboxamide moiety may contribute to its distinct pharmacological profile.
Properties
Molecular Formula |
C22H21F3N4O2 |
---|---|
Molecular Weight |
430.4 g/mol |
IUPAC Name |
4-[(4-oxo-1,2,3-benzotriazin-3-yl)methyl]-N-[2-(trifluoromethyl)phenyl]cyclohexane-1-carboxamide |
InChI |
InChI=1S/C22H21F3N4O2/c23-22(24,25)17-6-2-4-8-19(17)26-20(30)15-11-9-14(10-12-15)13-29-21(31)16-5-1-3-7-18(16)27-28-29/h1-8,14-15H,9-13H2,(H,26,30) |
InChI Key |
WODMSIIIJSMFJK-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CCC1CN2C(=O)C3=CC=CC=C3N=N2)C(=O)NC4=CC=CC=C4C(F)(F)F |
Origin of Product |
United States |
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